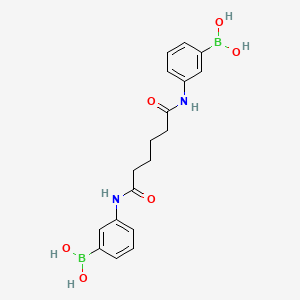
8-Amino-8-demethylriboflavin
Vue d'ensemble
Description
8-Amino-8-demethylriboflavin is a benzopteridine that is riboflavin in which the methyl group at position 8 has been replaced by an amino group . It is a primary amino compound and a tetrol . It is functionally related to riboflavin .
Synthesis Analysis
8-Amino-8-demethylriboflavin was synthesized from 3-nitro-4-methylaniline N-d-riboside by selective reduction of the N-glycoside with sodium borohydride .Molecular Structure Analysis
The molecular formula of 8-Amino-8-demethylriboflavin is C16H19N5O6 . The average mass is 377.353 and the monoisotopic mass is 377.13353 .Chemical Reactions Analysis
The enzyme 8-demethyl-8-aminoriboflavin-5’-phosphate synthase (rosB) catalyzes the key reaction of roseoflavin biosynthesis by forming 8-amino-8-demethylriboflavin 5’-phosphate from riboflavin-5’-phosphate and glutamate .Physical And Chemical Properties Analysis
The exact mass of 8-Amino-8-demethylriboflavin is 377.1335 and the molecular weight is 377.352 .Applications De Recherche Scientifique
Synthesis Methods
8-Amino-8-demethylriboflavin has been synthesized from 3-nitro-4-methylaniline N-D-riboside through selective reduction and hydrogenation processes. The synthesis involves condensing phenylenediamine with violuric acid, yielding high yields of flavin (Kasai, Fritz, & Matsui, 1987).
Reactivity and Interaction with Amino Acids
8-Fluoro-8-demethylriboflavin has shown potential as an active-site-directed reagent for flavoproteins. It exhibits high reactivity with nucleophiles such as N-acetylcysteine, N-acetyltyrosine, and others. This reactivity is significantly higher compared to other derivatives like 8-chloro-8-demethylriboflavin, indicating a distinct chemical behavior (Kasai, Sugimoto, Miura, Yamano, & Matsui, 1983).
Probing Flavin-Protein Interaction
The interaction between 8-fluoro-8-demethylriboflavin and riboflavin-binding protein was studied using 19F-NMR spectroscopy. This study highlights the environmental changes at the flavin-protein interface, suggesting its utility in probing flavin-protein interactions (Miura, Kasai, Horiike, Sugimoto, Matsui, Yamano, & Miyake, 1983).
Antibiotic Applications
The metabolism of 8-demethyl-8-aminoriboflavin in Listeria monocytogenes, a human pathogen, was explored. This compound has potential as a broad-spectrum antibiotic, with specific uptake and metabolic pathways in bacteria (Matern, Pedrolli, Großhennig, Johansson, & Mack, 2016).
Enzymatic Mechanisms
The enzyme RosB, involved in roseoflavin biosynthesis, uses 8-demethyl-8-aminoriboflavin-5'-phosphate as a substrate. Understanding its structure and mechanism can provide insights into flavin-related enzymatic processes (Konjik, Brünle, Demmer, Vanselow, Sandhoff, Ermler, & Mack, 2017).
Spectroscopic Studies
8-Amino-8-demethylriboflavin has been characterized spectroscopically in various solvents, revealing unique absorption and fluorescence properties. These findings are significant for understanding its photophysical behavior (Tyagi, Zirak, Penzkofer, Mathes, Hegemann, Mack, & Ghisla, 2009).
Key Enzyme in Antibiotic Biosynthesis
Research identified the key enzyme in roseoflavin biosynthesis, which produces 8-demethyl-8-aminoriboflavin from riboflavin. This highlights the compound's role in the formation of natural antibiotics (Schwarz, Konjik, Jankowitsch, Sandhoff, & Mack, 2016).
Mécanisme D'action
Orientations Futures
The synthesis and reactions of 8-Amino-8-demethylriboflavin are areas of ongoing research. The enzyme rosB, which catalyzes the formation of 8-amino-8-demethylriboflavin 5’-phosphate, is of particular interest . Further studies on this enzyme could lead to a better understanding of roseoflavin biosynthesis .
Propriétés
IUPAC Name |
8-amino-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O6/c1-6-2-8-9(3-7(6)17)21(4-10(23)13(25)11(24)5-22)14-12(18-8)15(26)20-16(27)19-14/h2-3,10-11,13,22-25H,4-5,17H2,1H3,(H,20,26,27)/t10-,11+,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHBNLOEUZEUOA-LOWVWBTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1N)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966096 | |
| Record name | 1-(8-Amino-4-hydroxy-7-methyl-2-oxobenzo[g]pteridin-10(2H)-yl)-1-deoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5178-05-2 | |
| Record name | 8-Aminoriboflavin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5178-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Amino-8-demethylriboflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005178052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(8-Amino-4-hydroxy-7-methyl-2-oxobenzo[g]pteridin-10(2H)-yl)-1-deoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















